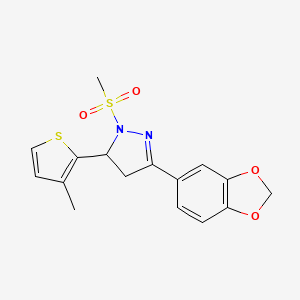

3-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole

Description

This compound is a pyrazoline derivative characterized by three key structural motifs:

- Methanesulfonyl group: A sulfonyl substituent at position 1, which may improve metabolic stability and influence enzyme inhibition profiles.

- 3-Methylthiophene: A thiophene ring substituted with a methyl group at position 5, contributing to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3-(3-methylthiophen-2-yl)-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c1-10-5-6-23-16(10)13-8-12(17-18(13)24(2,19)20)11-3-4-14-15(7-11)22-9-21-14/h3-7,13H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYYRQCHLFSGPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2CC(=NN2S(=O)(=O)C)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS Number: 946226-26-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its chemical properties, biological activities, and relevant studies that highlight its significance in pharmacology.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2O4S2 |

| Molecular Weight | 364.44 g/mol |

| SMILES | Cc1ccsc1C1CC(=NN1S(=O)(=O)C)c1ccc2c(c1)OCO2 |

| CAS Number | 946226-26-2 |

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may exert anti-inflammatory and analgesic effects. The presence of the methanesulfonyl group is significant for its reactivity and potential interactions with biomolecules.

Pharmacological Studies

- Anti-inflammatory Activity : In vitro studies have demonstrated that compounds similar to this pyrazole derivative can inhibit pro-inflammatory cytokines. For instance, a study indicated that related pyrazole derivatives reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential use in treating inflammatory diseases.

- Antioxidant Properties : Research has shown that compounds containing the benzodioxole moiety exhibit antioxidant activity. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Effects : Some studies have reported that derivatives of pyrazole compounds exhibit antimicrobial properties against a range of bacteria and fungi. The specific mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including those structurally related to our compound. The results showed a significant reduction in edema in animal models when treated with these compounds, indicating their potential as anti-inflammatory agents.

Case Study 2: Antioxidant Activity

In an experimental setup published in Phytotherapy Research, researchers tested the antioxidant capacity of various benzodioxole-containing compounds. The findings demonstrated that these compounds effectively scavenged free radicals, thereby reducing oxidative stress markers in treated cells.

Comparison with Similar Compounds

Key Observations :

- The methanesulfonyl group in the target compound distinguishes it from analogs with thiocarbamoyl (e.g., compound A16 ) or benzoyl (e.g., compound 5e ) substituents. Sulfonyl groups generally enhance metabolic stability compared to thioether or ester linkages.

- The 3-methylthiophene substituent may confer stronger electron-withdrawing effects than furyl or phenyl groups, influencing redox properties and binding affinity .

Enzyme Inhibition

- A16 (thiazolyl-pyrazoline): Exhibited 38.5 ± 2.85% acetylcholinesterase (AChE) inhibition at 80 μg/mL, attributed to its thiazole and benzodioxol motifs .

- Target Compound : While AChE data are unavailable, the methanesulfonyl group may enhance selectivity for sulfhydryl-containing enzymes (e.g., glutathione reductase) over AChE .

Antioxidant Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.